2-(Bromomethyl)-4-chloro-3-methylpyridine
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Overview
Description
2-(Bromomethyl)-4-chloro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the third position of the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-3-methylpyridine typically involves the bromination of 4-chloro-3-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a solvent such as acetone or acetonitrile, with the reactants being mixed and passed through a constant-temperature water bath reactor under illumination .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-chloro-3-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the original compound.
Oxidation: The major product is the corresponding pyridine N-oxide.
Reduction: The major product is 4-chloro-3-methylpyridine.
Scientific Research Applications
2-(Bromomethyl)-4-chloro-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-3-methylpyridine involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction leads to the formation of various substituted derivatives. The compound can also act as an alkylating agent, introducing the bromomethyl group into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-4-chloropyridine
- 2-(Bromomethyl)-3-methylpyridine
- 2-(Bromomethyl)-5-chloro-3-methylpyridine
Uniqueness
2-(Bromomethyl)-4-chloro-3-methylpyridine is unique due to the specific positioning of the bromomethyl, chlorine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRUITUIADBZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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